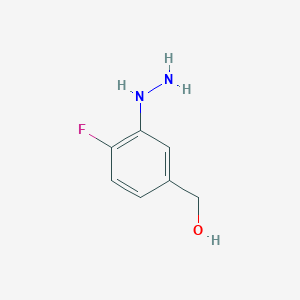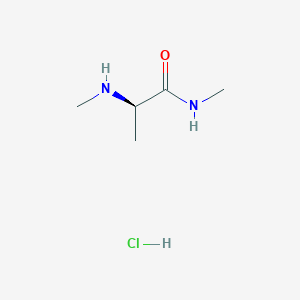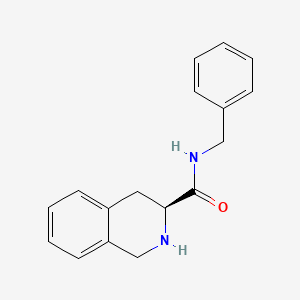![molecular formula C12H23N3O B11747633 (3-ethoxypropyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11747633.png)
(3-ethoxypropyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-ethoxypropyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a pyrazole ring substituted with an ethyl and methyl group, and an amine group attached to a 3-ethoxypropyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethoxypropyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Amine Group: The final step involves the reaction of the alkylated pyrazole with 3-ethoxypropylamine under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
(3-ethoxypropyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with various functional groups.
科学研究应用
(3-ethoxypropyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anti-cancer drugs.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (3-ethoxypropyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
(3-ethoxypropyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine: Unique due to its specific substitution pattern on the pyrazole ring and the presence of the 3-ethoxypropyl chain.
(3-ethoxypropyl)[(1-methyl-3-ethyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with different substitution positions.
(3-ethoxypropyl)[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]amine: Similar structure but with a different position of the substituents on the pyrazole ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H23N3O |
|---|---|
分子量 |
225.33 g/mol |
IUPAC 名称 |
3-ethoxy-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C12H23N3O/c1-4-15-10-12(11(3)14-15)9-13-7-6-8-16-5-2/h10,13H,4-9H2,1-3H3 |
InChI 键 |
JYRCWNUJEUOTSP-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=N1)C)CNCCCOCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(1-cyclopentyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B11747551.png)
![(3aR,7aS)-octahydrofuro[3,2-c]pyridin-4-one](/img/structure/B11747552.png)

![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11747577.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11747586.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747593.png)
![1-ethyl-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11747595.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11747627.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11747630.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747631.png)
![4-{[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11747640.png)
